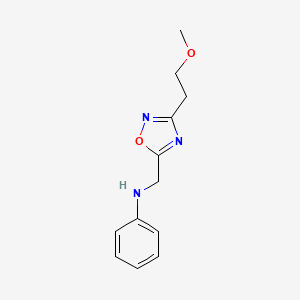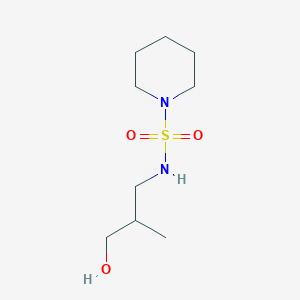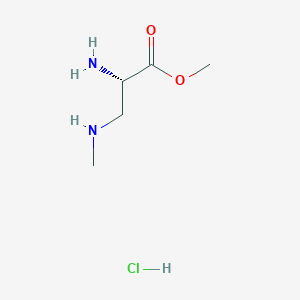
4'-Fluoro-4-biphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-4-biphenylZinc bromide is an organozinc compound with the molecular formula C12H8BrFZn. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a zinc bromide group. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4’-Fluoro-4-biphenylZinc bromide can be synthesized through the reaction of 4-bromo-4’-fluorobiphenyl with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 4’-Fluoro-4-biphenylZinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF to facilitate handling and storage .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-4-biphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Nucleophilic Substitution: Various electrophiles such as alkyl halides.
Addition Reactions: Electrophiles like carbonyl compounds.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
4’-Fluoro-4-biphenylZinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of conducting polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-4-biphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex with the zinc reagent. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobiphenyl: Another biphenyl derivative with similar reactivity but different substitution pattern.
Phenacyl bromide: A versatile intermediate used in various organic reactions.
Uniqueness
4’-Fluoro-4-biphenylZinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex biaryl structures.
Propriétés
Formule moléculaire |
C12H8BrFZn |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C12H8F.BrH.Zn/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h2-9H;1H;/q-1;;+2/p-1 |
Clé InChI |
AGDJFYNAYVXIBP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)C2=CC=C(C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)



![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)






![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
